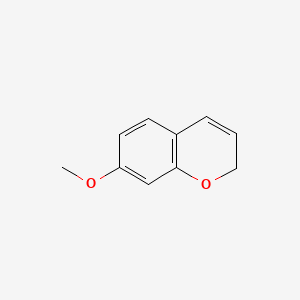

2H-1-Benzopyran, 7-methoxy-

Description

BenchChem offers high-quality 2H-1-Benzopyran, 7-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran, 7-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

18385-89-2 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

7-methoxy-2H-chromene |

InChI |

InChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3 |

InChI Key |

NHUONBBIWOAKHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CCO2)C=C1 |

Origin of Product |

United States |

Historical Context of Benzopyran Core Chemistry

The foundational chemistry of benzopyrans, which consist of a benzene (B151609) ring fused to a pyran ring, has a rich history rooted in the study of natural products. perlego.comresearchgate.net The exploration of these compounds began in the early 19th century with the isolation and characterization of aromatic compounds from various plant sources. A pivotal moment in this field was the isolation of coumarin (B35378) from tonka beans in 1820, which is a benzopyrone and a close relative of the benzopyran structure. This discovery laid the groundwork for extensive investigation into this class of oxygen-containing heterocyclic compounds.

Benzopyran derivatives are abundant in nature, found in a variety of natural products including alkaloids, flavonoids, tocopherols, and anthocyanins. researchgate.netresearchgate.net The benzopyran core unit is a fundamental structural component of many biologically active molecules. researchgate.netresearchgate.net Over the years, synthetic methodologies have been developed to create a wide array of benzopyran derivatives, allowing for the exploration of their chemical and biological properties. scialert.net These synthetic efforts have been crucial in understanding the structure-activity relationships within this class of compounds. scialert.netnih.gov

Structural Significance of 7 Methoxy Substitution in Benzopyran Systems

The methoxy (B1213986) group (-OCH3) at the 7-position can modulate the electron density of the benzopyran ring system, thereby affecting its interactions with biological targets. Research has indicated that this substitution can enhance the potential for various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.aiontosight.ai For instance, some studies have shown that 7-methoxy benzopyran-4-one derivatives exhibit cytotoxic activity in several cancer cell lines. nih.gov The introduction of a methoxy group can also influence the compound's physical properties, such as solubility and lipophilicity, which are important for its potential applications in medicinal chemistry. researchgate.netontosight.ai

The synthesis of 7-methoxy substituted benzopyrans often involves the methoxylation of a corresponding 7-hydroxybenzopyran precursor using reagents like methyl iodide or dimethyl sulfate (B86663). scialert.netsmolecule.com This chemical modification allows researchers to systematically study the impact of the 7-methoxy group on the molecule's function.

Emerging Research Frontiers in 2h 1 Benzopyran, 7 Methoxy Investigations

De Novo Synthesis Strategies for the 2H-1-Benzopyran Framework

The de novo synthesis of the 2H-1-benzopyran core is a cornerstone of synthetic organic chemistry, enabling the construction of the bicyclic system from acyclic or monocyclic precursors. These strategies offer flexibility in introducing a variety of substituents onto the benzopyran scaffold, allowing for the systematic exploration of structure-activity relationships.

Cyclization Reactions for Benzopyran Core Formation

Cyclization reactions represent the most common and versatile approach for constructing the benzopyran ring system. These methods typically involve the formation of a key carbon-oxygen or carbon-carbon bond to close the pyran ring onto a pre-existing benzene (B151609) ring.

Condensation reactions are a powerful tool for the synthesis of 2H-1-benzopyran-2-ones (coumarins), which can be subsequently modified to afford the target 2H-1-benzopyran, 7-methoxy-. These reactions typically involve the condensation of a phenol (B47542) with a β-ketoester or a related active methylene (B1212753) compound. vedantu.com

The Pechmann condensation is a classic and widely used method for coumarin (B35378) synthesis. vedantu.com It involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-methoxycoumarin (B196161), resorcinol (B1680541) monomethyl ether (3-methoxyphenol) can be reacted with a β-ketoester. The reaction is typically catalyzed by strong acids such as sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride. vedantu.comscienceinfo.com

The Knoevenagel condensation provides another route to coumarins. scienceinfo.com This method involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound, such as diethyl malonate, in the presence of a weak base like piperidine (B6355638) or pyridine. clockss.orgwiley.com For the synthesis of 7-methoxy substituted coumarins, 2-hydroxy-4-methoxybenzaldehyde (B30951) would be the key starting material. The reaction proceeds through a domino Knoevenagel condensation followed by an intramolecular transesterification. rsc.orgiitk.ac.in

A variety of catalysts and reaction conditions have been explored to improve the efficiency and scope of these condensation reactions. The choice of catalyst and solvent can significantly influence the reaction yield and purity of the product.

Table 1: Comparison of Condensation-Based Approaches for Coumarin Synthesis

| Reaction Name | Starting Materials | Catalyst | Typical Reaction Conditions |

| Pechmann Condensation | Phenol, β-Ketoester | Sulfuric Acid, Trifluoroacetic Acid, AlCl₃ | Heating |

| Knoevenagel Condensation | Salicylaldehyde, Active Methylene Compound | Piperidine, Pyridine | Reflux in a suitable solvent |

Aldol (B89426) condensation reactions can also be employed for the construction of the benzopyran framework. jmchemsci.com This approach typically involves the intramolecular cyclization of a suitably substituted phenolic ketone. For instance, the synthesis of 2,2-Dimethyl-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one has been achieved through an aldol condensation of 2,4-dihydroxy acetophenone (B1666503) with acetone (B3395972) in the presence of a base like amberlite. scienceinfo.com The resulting hydroxyl group at the 7-position can then be methylated to yield the desired 7-methoxy analogue. scienceinfo.com

The reaction of 4-hydroxycoumarin (B602359) with aldehydes in an aldol-type condensation can lead to the formation of benzylidene-bis-(4-hydroxycoumarin) derivatives. sciforum.net Subsequent in-situ reactions can yield fused benzopyranocoumarin structures. sciforum.net The products of aldol reactions can often undergo dehydration to form α,β-unsaturated ketones, a key feature in many benzopyran syntheses. byjus.com

The Perkin reaction, historically significant for the synthesis of cinnamic acids, was first used by its discoverer, William Henry Perkin, to synthesize coumarin itself in 1868. ontosight.ai The reaction involves heating the sodium salt of salicylaldehyde with acetic anhydride (B1165640). vedantu.com The mechanism is believed to proceed through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate. unideb.hu

For the synthesis of 7-methoxycoumarin, a modification of the Perkin reaction using 2-hydroxy-4-methoxybenzaldehyde would be the logical starting point. While the classic Perkin reaction provides a route to the parent coumarin, modifications are often necessary to achieve good yields for substituted derivatives. ontosight.ai The use of different bases and reaction conditions can be explored to optimize the synthesis of 7-methoxycoumarin via this method. wikipedia.org It has been noted that the Perkin reaction is a general method for preparing coumarins and their derivatives. researchgate.net

Friedel-Crafts Acylation in Benzopyran Synthesis

Intramolecular Friedel-Crafts acylation is a powerful method for the synthesis of chromanones (dihydro-2H-1-benzopyran-4-ones), which are valuable intermediates for the preparation of 2H-1-benzopyrans. This reaction involves the cyclization of a phenoxyacyl chloride or a related derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. scienceinfo.com

For example, the synthesis of 2,2-dimethyl-7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through a multi-step process that includes a Friedel-Crafts acylation step. jmchemsci.com The synthesis of 2,4-dihydroxy acetophenone from resorcinol and acetic anhydride using anhydrous aluminum chloride is an example of a Friedel-Crafts acylation that serves as a precursor for benzopyran synthesis. scienceinfo.com The resulting acetophenone can then be converted to the benzopyran via an aldol condensation. scienceinfo.com The use of bismuth or scandium triflate as recyclable catalysts for Friedel-Crafts acylation has also been reported, offering a more environmentally friendly approach.

Table 2: Key Steps in a Friedel-Crafts Acylation Approach to a Benzopyran Analogue

| Step | Reaction | Reagents and Conditions |

| 1 | Friedel-Crafts Acylation | Resorcinol, Acetic Anhydride, Anhydrous AlCl₃, Heat |

| 2 | Aldol Condensation | 2,4-Dihydroxy acetophenone, Acetone, Amberlite, Toluene, Reflux |

| 3 | Methoxylation | 7-Hydroxychromanone, Methyl Iodide, K₂CO₃, Acetone, Reflux |

Ring-Closing Metathesis (RCM) as a Constructive Tool

Ring-closing metathesis (RCM) has emerged as a highly efficient and versatile tool for the synthesis of a wide variety of cyclic compounds, including 2H-1-benzopyrans. This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a small volatile byproduct, typically ethylene.

The synthesis of 2H-1-benzopyrans via RCM typically starts from a 2-alkenyloxystyrene derivative. The substrate, containing two terminal double bonds, undergoes an intramolecular cyclization to form the pyran ring. This method offers excellent functional group tolerance and allows for the synthesis of a diverse range of substituted benzopyrans. The development of highly active and stable catalysts, such as the Grubbs and Schrock catalysts, has significantly expanded the scope and applicability of RCM in heterocyclic synthesis. researchgate.net

A flexible route to 2-substituted-2H-chromenes has been developed involving the formation of allylic acetals from vinyl-substituted phenols, followed by a ruthenium-catalyzed RCM. This strategy allows for the introduction of substituents at the 2-position in the final stages of the synthesis.

Introduction and Regioselective Modification of the 7-Methoxy Group

The 7-methoxy group is a common feature in natural coumarins and is pivotal for the biological activity of many benzopyran derivatives. mdpi.com Its introduction and subsequent modification are key steps in the synthesis of complex analogues.

Methoxylation Techniques

The primary method for introducing the 7-methoxy group onto the benzopyran scaffold is through the methylation of the corresponding 7-hydroxy precursor. This is a well-established and reliable synthetic transformation.

Commonly employed methoxylation techniques involve the use of methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a weak base. smolecule.comsmolecule.com A typical procedure involves refluxing the 7-hydroxybenzopyran derivative with methyl iodide and anhydrous potassium carbonate in a solvent like acetone. scialert.net This classical approach, while effective, requires the careful handling of potentially toxic reagents. smolecule.com

Table 1: Common Reagents for Methoxylation of 7-Hydroxybenzopyrans

| Methylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Methyl Iodide | Anhydrous Potassium Carbonate | Acetone | Reflux | scialert.net |

These methods provide reliable access to 7-methoxybenzopyran derivatives, which serve as crucial intermediates for further functionalization.

Selective Functionalization at the C-7 Position

The C-7 position, bearing the methoxy group, is a key site for structural modification to modulate the properties of the benzopyran core. Regioselective functionalization often involves strategies that either start with a 7-hydroxy precursor or cleave the methyl ether to unmask the hydroxyl group for further reactions.

Developing novel catalytic systems for regioselective etherification at the C-7 position has garnered significant research interest. smolecule.com Palladium-catalyzed cross-coupling reactions have proven to be powerful tools for achieving high regioselectivity in coumarin functionalization, offering superior control compared to traditional methods. smolecule.com These reactions can facilitate the formation of carbon-oxygen bonds under mild conditions. smolecule.com

Furthermore, the substituent at C-7 can direct the regioselectivity of reactions at other positions on the benzopyran ring. For instance, the presence of a methoxymethoxy (OMOM) protecting group at C-7 has been shown to control the regioselectivity of the β-hydride elimination step in a Palladium-catalyzed Heck-type coupling of 8-allylcoumarins. nih.gov

Synthesis of Substituted 2H-1-Benzopyran, 7-methoxy- Derivatives

Building upon the 7-methoxy-2H-1-benzopyran core, chemists have developed a multitude of strategies to introduce a wide array of substituents, creating libraries of compounds for various applications.

Incorporation of Diverse Side Chains and Functional Groups

The benzopyran scaffold allows for the introduction of a variety of side chains and functional groups at multiple positions, leading to a vast chemical space of derivatives.

At C-3: The C-3 position is a frequent site for substitution. Prenylation can be achieved by reacting 7-methoxy-2H-1-benzopyran-2-one with 3-methyl-2-butenyl (B1208987) bromide. Another strategy involves the condensation of 2,4-dihydroxybenzaldehyde (B120756) with substituted phenylacetic acids, followed by hydrolysis and subsequent alkylation at the C-7 hydroxyl group, to yield 3,7-disubstituted coumarins. hilarispublisher.com

At C-4: A pyridyl group can be introduced at the C-4 position through a reductive condensation reaction using an aluminium amalgam catalyst. arkat-usa.org

At C-6: The regioselective introduction of alkyl substituents, such as a 3-methyl-2-oxobutyl group, at the C-6 position has been accomplished. smolecule.com

At other positions: Nitration using silver nitrate (B79036) and trifluoroacetic anhydride can introduce a nitro group onto the benzopyran ring. arkat-usa.org Solid-phase synthesis has been employed to create libraries of 3-substituted and 8-substituted 2H-benzopyrans. mdpi.com

Table 2: Examples of Introduced Functional Groups and Side Chains

| Position | Introduced Group/Side Chain | Synthetic Method | Reference |

|---|---|---|---|

| C-3 | Prenyl group | Prenylation with 3-methyl-2-butenyl bromide | |

| C-3 | Substituted Phenyl | Condensation with phenylacetic acids | hilarispublisher.com |

| C-4 | Pyridyl group | Reductive condensation with pyridine | arkat-usa.org |

| C-6 | 3-methyl-2-oxobutyl | Acylation or alkylation | smolecule.com |

| C-7 | Basic ether side chain | Alkylation of 7-hydroxy precursor | hilarispublisher.com |

Development of Stereoselective Synthetic Pathways

The creation of specific stereoisomers is crucial when synthesizing biologically active molecules. Significant progress has been made in the stereoselective synthesis of benzopyran derivatives.

A key achievement is the synthesis of enantiopure (S)-7-hydroxy-3-amino-3,4-dihydro-2H-1-benzopyran, a vital intermediate for the total synthesis of (+)-scyphostatin. researchgate.net The synthetic route for this compound involved several key stereoselective steps:

Oxidative dearomatization of a phenol derived from L-tyrosine.

Transformation of the resulting p-quinol acetate (B1210297) to a resorcinol via a Thiele reaction.

Direct formation of the benzopyran ring through the treatment of an N-Boc protected oxazolidinone with sodium methoxide. researchgate.net

This methodology demonstrates the power of using chiral starting materials, like amino acids (D- or L-serine), to construct enantiomerically pure aminochroman derivatives. researchgate.net

Catalytic Systems in 2H-1-Benzopyran Synthesis

Catalysis plays a central role in the modern synthesis of benzopyrans, offering efficiency, selectivity, and milder reaction conditions.

Palladium Catalysis: Palladium catalysts are widely used for various transformations. They are instrumental in cross-coupling reactions for functionalization at the C-7 position and in Heck-type couplings to form carbon-carbon bonds. smolecule.comnih.gov Palladium-bis(N-heterocyclic carbene) complexes have shown high activity in cyclocarbonylative Sonogashira coupling reactions to produce chromones, where regioselectivity can be controlled by the choice of base and solvent. semanticscholar.org

Rhodium Catalysis: Rhodium catalysts have been effectively used for the direct C-H functionalization at the C-7 position of related heterocyclic systems like indoles, a strategy that could be applicable to benzopyrans. nih.gov

Other Metal Catalysts: A variety of other metals, including gold, platinum, and cobalt, have been utilized in C–H bond activation strategies to synthesize and functionalize coumarins. mdpi.com For example, an aluminium amalgam [Al/HgCl₂] has been used as a catalyst for the reductive condensation to produce 4-(2-pyridyl)-substituted benzopyrans. arkat-usa.org

The continuous development of novel catalytic systems is crucial for advancing the synthesis of complex and diverse 2H-1-benzopyran derivatives.

Electrophilic and Nucleophilic Reactivity of the Benzopyran Ring System

The 2H-1-benzopyran ring system, featuring a fused benzene and pyran ring, is the core of the 7-methoxy-2H-1-benzopyran molecule. ontosight.ai The presence of the methoxy group at the 7-position significantly influences the electronic properties of the ring, enhancing its electron density and making it more susceptible to electrophilic attack. Conversely, the ring system can also engage in nucleophilic reactions, particularly at specific carbon centers.

Electrophilic Aromatic Substitution: The benzopyran ring, activated by the electron-donating methoxy group, readily undergoes electrophilic aromatic substitution reactions. These reactions, such as halogenation, nitration, and sulfonation, can introduce new substituents onto the aromatic portion of the molecule. evitachem.com For instance, the formylation of electron-rich phenols, a key step in the synthesis of various benzopyran derivatives, can be achieved using methods like the Vilsmeier-Haack reaction. mdma.ch However, the regioselectivity of these reactions can be influenced by the reaction conditions and the presence of other substituents. mdma.ch

Nucleophilic Attack: While less common than electrophilic substitution, the benzopyran ring can be subject to nucleophilic attack at its electrophilic centers. nih.gov A nucleophile can potentially attack at several positions, including C-2 and C-4 of the pyran ring. nih.gov The outcome of such reactions is highly dependent on the nature of the nucleophile and the specific substitution pattern of the benzopyran derivative.

Transformations Involving the Methoxy Substituent

The methoxy group at the 7-position is a key functional feature of the molecule and can participate in several important chemical transformations.

The removal of the methyl group from the 7-methoxy substituent, a process known as demethylation, is a common and synthetically useful reaction. This transformation converts the methoxy group into a hydroxyl group, yielding the corresponding 7-hydroxy-2H-1-benzopyran derivative. Demethylation can be accomplished using various reagents and conditions.

One established method involves the use of a strong Lewis acid, such as aluminum chloride (AlCl₃), in the presence of a soft nucleophile like ethane (B1197151) thiol (EtSH). google.com Other demethylating agents that have been employed include boron tribromide (BBr₃). google.com The choice of reagent and reaction conditions is crucial to ensure selective demethylation without affecting other sensitive functional groups within the molecule. For example, in the synthesis of rac-3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-acetic acid, demethylation is a key step. prepchem.com

The methoxy group itself is generally stable to common oxidizing and reducing agents. However, under strong oxidative conditions, it can be oxidized to form aldehydes or ketones. smolecule.com Conversely, reduction of the methoxy group is not a typical reaction pathway. Instead, oxidation and reduction reactions are more commonly observed in other parts of the benzopyran system, such as the pyran ring or exocyclic functional groups. evitachem.com For instance, the benzopyran ring can be oxidized to form quinones using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com

Reactivity of Exocyclic Functional Groups and Their Transformations

The chemical reactivity of 7-methoxy-2H-1-benzopyran derivatives is often expanded by the presence of exocyclic functional groups. These groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of compounds.

For example, a chloromethyl group at a position such as C-4 introduces an electrophilic center, enabling further functionalization through nucleophilic substitution reactions. vulcanchem.com Similarly, carbonyl groups within exocyclic substituents, such as in 7-methoxy-6-(3-methyl-2-oxobutyl)-2H-1-benzopyran-2-one, can participate in nucleophilic addition reactions. smolecule.com

The table below provides examples of reactions involving exocyclic functional groups on 7-methoxy-2H-1-benzopyran derivatives.

| Starting Material | Reagent/Condition | Product | Reaction Type |

| 4-bromomethyl-7-methoxycoumarin | Diethyl malonate, NaH, DMF | 4-(2-bis(carbethoxy)-1-ethyl)-7-methoxy-2-oxo-2H-1-benzopyran | Nucleophilic Substitution |

| 7-methoxy-2H-1-benzopyran-2-one | 3-methyl-2-butenyl bromide, K₂CO₃, Acetone/DMF | 7-methoxy-3-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one | Prenylation |

Mechanistic Elucidation of Key Synthetic and Degradative Processes

Understanding the mechanisms of key reactions is fundamental to controlling the synthesis and predicting the degradation pathways of 7-methoxy-2H-1-benzopyran systems.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 7-methoxy-2H-1-benzopyran derivatives. ijpcbs.com The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org

The mechanism proceeds through the following key steps:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org

Electrophilic Aromatic Substitution: The electron-rich benzopyran ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. This results in the formation of an iminium ion intermediate. ijpcbs.comwikipedia.org

Hydrolysis: The iminium ion is subsequently hydrolyzed during the workup step to yield the corresponding aryl aldehyde. wikipedia.org

The Vilsmeier-Haack reaction is a versatile tool in organic synthesis, allowing for the introduction of a formyl group which can then be further transformed into other functional groups. ijpcbs.com

Claisen Rearrangement Pathways

The Claisen rearrangement is a powerful and versatile researchgate.netresearchgate.net-sigmatropic rearrangement in organic synthesis for forming carbon-carbon bonds. numberanalytics.com In the context of 7-methoxy-2H-1-benzopyran systems, this reaction typically involves the thermal rearrangement of a 7-allyloxy-benzopyran derivative. The reaction is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. wikipedia.orgorganicchemistrytutor.com The fundamental transformation involves the cleavage of an allyl-ether C-O bond and the simultaneous formation of a C-C bond at the ortho position of the phenolic ether.

The general mechanism for the aromatic Claisen rearrangement begins with the researchgate.netresearchgate.net-sigmatropic shift of the allyl group from the oxygen atom to the C6 or C8 position of the benzopyran ring. This concerted step leads to a transient, non-aromatic dienone intermediate. Subsequently, this intermediate undergoes tautomerization to regain aromaticity, resulting in the final ortho-allyl phenol product. organic-chemistry.org The reaction is typically driven by heat and the thermodynamic stability of the final aromatic product. wikipedia.org

In systems involving 7-allyloxy-2H-1-benzopyran derivatives, the allyl group can potentially migrate to either the C6 or C8 position. The regioselectivity of this rearrangement is influenced by steric and electronic factors, including the presence of other substituents on the benzopyran ring. For instance, if one of the ortho positions (C6 or C8) is already substituted, the allyl group will preferentially migrate to the unsubstituted position. oup.com

A notable variation is the thio-Claisen rearrangement, the sulfur analog of the Claisen rearrangement. This reaction occurs with allyl thioethers and generally proceeds under milder conditions than its oxygen counterpart due to the relative weakness of the C-S bond compared to the C-O bond. sethanandramjaipuriacollege.in Another significant pathway involves the rearrangement of aryl propargyl ethers, which can cyclize to form chromenes (2H-1-benzopyrans), a reaction that also proceeds via a researchgate.netresearchgate.net-sigmatropic rearrangement. scialert.netru.nl

Research has also explored methods to accelerate the Claisen rearrangement, such as the use of microwave irradiation, which has been shown to significantly increase reaction rates compared to conventional heating methods. sioc-journal.cnrsc.org Furthermore, the presence of certain catalysts or mediators, like cesium fluoride, can influence the reaction pathway, for example, by favoring the formation of a benzofuran (B130515) over a benzopyran from a phenyl propargyl ether. clockss.org

Detailed studies on the Claisen rearrangement of various 7-allyloxy-4H-1-benzopyran-4-ones (chromones) have been conducted to determine the regioselectivity and yields of the resulting allyl-substituted hydroxychromones. The reaction is typically performed in a high-boiling solvent such as N,N-diethylaniline at elevated temperatures. oup.com

The regiochemical outcome is dictated by the substitution pattern on the aromatic ring. When the C6 and C8 positions are unsubstituted, a mixture of products can be formed. However, the presence of a substituent at either the C6 or C8 position directs the incoming allyl group to the vacant ortho position. For example, in 7-allyloxy-6-halo-4H-1-benzopyran-4-ones, the allyl group exclusively migrates to the C8 position. Conversely, if the C8 position is blocked by a methyl group, the rearrangement occurs at the C6 position. oup.com

| Starting Material (Substituents on 7-allyloxy-4H-1-benzopyran-4-one) | Reaction Conditions | Product (Position of Allyl Migration) | Yield |

|---|---|---|---|

| 2-Methyl | Refluxing N,N-diethylaniline (210 °C) | Mixture of 6-allyl and 8-allyl | Not specified |

| 6-Bromo-2-methyl | Refluxing N,N-diethylaniline (210 °C) | 8-allyl | Not specified |

| 6-Chloro-2-methyl | Refluxing N,N-diethylaniline (210 °C) | 8-allyl | Not specified |

| 2,3,8-Trimethyl | Refluxing N,N-diethylaniline (210 °C) | 6-allyl | Not specified |

The thio-Claisen rearrangement serves as a key step in the synthesis of sulfur-containing heterocyclic systems fused to a benzopyran core. A notable example is the reaction of 4-(allylthio)-2H-chromene-2-thione. When subjected to conditions that would typically facilitate a 1,3-dipolar cycloaddition, this substrate instead undergoes a chemospecific thio-Claisen rearrangement. arabjchem.org

The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic shift of the allyl group from the sulfur atom to the C3 position of the chromene ring, followed by a cyclization step. This specific pathway leads to the formation of a thieno[3,2-c]chromen-4-one derivative, rather than the expected cycloaddition product. arabjchem.org

| Starting Material | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 4-(allylthio)-2H-chromene-2-thione | Reaction with arylnitrile oxides (intended for cycloaddition) | 2-methyl-2,3-dihydrothieno[3,2-c]chromen-4-one | Not specified |

Spectroscopic and Advanced Characterization of 2h 1 Benzopyran, 7 Methoxy Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 7-methoxy-2H-1-benzopyran compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 7-methoxy-2H-1-benzopyran derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons of the benzopyran core, the methoxy (B1213986) group, and any other substituents.

The aromatic protons on the benzene (B151609) ring typically appear as a set of signals in the downfield region (δ 6.5-8.0 ppm). The specific splitting patterns (e.g., doublets, doublets of doublets) and coupling constants (J) are diagnostic for the substitution pattern. For instance, in 7-methoxy-4-methyl-2H-1-benzopyran-2-one, the aromatic protons at positions H-5, H-6, and H-8 show distinct signals. rsc.org The methoxy group protons consistently appear as a sharp singlet at approximately δ 3.8-3.9 ppm. rsc.orgceon.rs The protons on the pyran ring (H-2, H-3, H-4) have chemical shifts that are highly dependent on the oxidation state and substitution of the ring. For example, in 2H-chromene systems, the olefinic protons H-3 and H-4 typically show characteristic doublet signals. chemicalbook.com

Table 1: Selected ¹H NMR Data for 7-methoxy-2H-1-benzopyran Derivatives Data is presented for illustrative purposes and may vary based on solvent and specific molecular structure.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 7-methoxy-4-methyl-2H-1-benzopyran-2-one rsc.org | -CH₃ (at C4) | 2.39 | s | - |

| -OCH₃ (at C7) | 3.86 | s | - | |

| H-3 | 6.21 | s | - | |

| H-6, H-8 | 6.97 | d | - | |

| H-5 | 7.67-7.69 | d | - | |

| 7-methoxy-2,2-dimethyl-3-chromene chemicalbook.com | -C(CH₃)₂ | 1.41 | s | - |

| -OCH₃ | 3.75 | s | - | |

| H-4 | 5.56 | d | 9.9 | |

| H-3 | 6.27 | d | 9.9 | |

| H-8 | 6.35 | d | 2.6 | |

| H-6 | 6.47 | dd | 8.4, 2.6 | |

| H-5 | 6.96 | d | 8.4 |

s: singlet, d: doublet, dd: doublet of doublets

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In 7-methoxy-2H-1-benzopyran compounds, the methoxy carbon signal is characteristically found around δ 55-56 ppm. ceon.rs The carbons of the aromatic ring and the pyran moiety resonate at distinct chemical shifts, which are influenced by the electronic effects of the substituents. For example, the carbon atom C-7, being attached to the electron-donating methoxy group, is shielded compared to other aromatic carbons. In coumarin (B35378) derivatives, the carbonyl carbon (C-2) of the lactone ring shows a characteristic signal in the highly deshielded region of the spectrum (e.g., δ ~161 ppm). ceon.rs

Table 2: Selected ¹³C NMR Data for a 7-methoxy-2H-1-benzopyran-2-one Derivative Based on data for 1-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)-ethylidene]-2-(4-etoxy-3-methoxybenzylidene)-hydrazine, illustrating typical shifts for the coumarin core. ceon.rs

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 161.3 |

| C-3 | 94.1 |

| C-4 | 178.3 |

| C-4a | 120.7 |

| C-5 | 125.8 |

| C-6 | 123.9 |

| C-7 | 133.8 |

| C-8 | 116.6 |

| C-8a | 153.4 |

| -OCH₃ (on substituent) | 55.9 |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex structures. koreascience.kr

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It helps to trace the connectivity within proton networks, for instance, confirming the relationship between the olefinic H-3 and H-4 protons in a chromene ring or tracing the sequence of protons on the aromatic ring. ceon.rs

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal of the methoxy group at ~δ 3.8 ppm will show a correlation to the carbon signal at ~δ 56 ppm. ceon.rs

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. ceon.rs For example, HRMS analysis of a synthesized coumarin derivative yielded a molecular ion (M+) peak at m/z 380.1384, which corresponded to the calculated mass for the molecular formula C₂₁H₂₀N₂O₅ (requires 380.1372), thus confirming its elemental composition. ceon.rs This technique is fundamental in confirming the identity of new or known 7-methoxy-2H-1-benzopyran compounds.

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecular structure. For 7-methoxy-2H-1-benzopyran compounds, particularly those with a coumarin (2-oxo) core, common fragmentation pathways include:

Loss of CO: The lactone ring of the coumarin nucleus readily loses a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for this class of compounds. nih.gov

Loss of a Methyl Radical: The 7-methoxy group can undergo cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable ion.

Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring in chromene structures can undergo a characteristic RDA reaction, leading to the cleavage of the ring and the formation of specific fragment ions.

Cleavage of Substituents: Any substituents on the benzopyran ring will produce their own characteristic fragment ions, aiding in their identification and localization.

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, allows researchers to piece together the structure of the molecule, complementing the data obtained from NMR spectroscopy. nih.gov For instance, the mass spectrum of 7-methoxy-2H-1-benzopyran-2-one (Herniarin) shows a strong molecular ion peak at m/z 176, followed by a significant fragment at m/z 148 resulting from the loss of CO, and another at m/z 133 from the subsequent loss of a methyl radical. nist.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for identifying the functional groups present in 7-methoxy-2H-1-benzopyran derivatives. By measuring the absorption of infrared radiation, specific molecular vibrations (stretching and bending) can be observed, which correspond to the bonds within the molecule. Analysis of the closely related and widely studied compound 7-methoxycoumarin (B196161) (herniarin) provides a clear representation of the characteristic spectral features of the 7-methoxy-benzopyran core structure.

The FTIR spectrum reveals distinct peaks that confirm the presence of the key structural components. The most prominent absorption is the carbonyl (C=O) stretch from the α-pyrone ring, which typically appears as a strong band in the region of 1700-1750 cm⁻¹. The aromatic nature of the benzopyran ring is evidenced by C=C stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹. The ether linkage of the methoxy group is identified by its characteristic C-O-C stretching bands. Furthermore, C-H stretching vibrations from the aromatic ring and the methoxy group are observed just above and below 3000 cm⁻¹, respectively.

Table 1: Characteristic FTIR Absorption Bands for 7-Methoxycoumarin

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~2950-2850 | C-H Stretch | -OCH₃ | Medium-Weak |

| ~1715-1730 | C=O Stretch | α-Pyrone (Lactone) | Strong |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1250-1200 | C-O-C Stretch | Aryl Ether | Strong |

| ~1150-1050 | C-O-C Stretch | Aryl Ether | Strong |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet) and the specific derivative.

These characteristic absorption bands collectively provide a spectral "fingerprint," allowing for the unambiguous identification of the 7-methoxy-benzopyran scaffold in a sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of conjugated systems like 7-methoxy-2H-1-benzopyran by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. chromatographyonline.com The absorption of energy corresponds to specific electronic transitions, primarily π → π* transitions in molecules with extensive conjugation. bjbms.org

The UV-Vis spectrum of 7-methoxy-2H-1-benzopyran-2-one (7-methoxycoumarin) in a solvent like ethanol (B145695) or methanol (B129727) typically displays strong absorption bands. The conjugated system, which includes the benzene ring fused to the α-pyrone ring, is responsible for this characteristic absorption. The presence of the electron-donating methoxy group (-OCH₃) on the aromatic ring acts as an auxochrome, often causing a bathochromic (red) shift to longer wavelengths compared to the unsubstituted benzopyran parent compound. nih.gov

Key electronic transitions lead to distinct absorption maxima (λmax). For 7-methoxycoumarin, a prominent absorption peak is typically observed around 320-325 nm. libretexts.orgnih.gov This absorption is attributed to the π → π* transition within the conjugated aromatic system. chromatographyonline.comjk-sci.com The extent of conjugation directly influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO); greater conjugation lowers this gap, requiring less energy (longer wavelength light) for excitation. researchgate.net

Table 2: UV-Vis Absorption Data for 7-Methoxycoumarin

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Associated Electronic Transition |

|---|---|---|---|

| ~322 nm | ~15,000 L·mol⁻¹·cm⁻¹ | Ethanol | π → π* |

| ~295 nm | ~7,000 L·mol⁻¹·cm⁻¹ | Ethanol | π → π* |

Source: Data compiled from NIST Chemistry WebBook for 2H-1-Benzopyran-2-one, 7-methoxy-. libretexts.org

These spectral properties are crucial for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound, following the Beer-Lambert law.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for the separation, identification, purification, and purity assessment of 7-methoxy-2H-1-benzopyran compounds. Various methods are employed, each leveraging different principles of separation based on the compound's physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of 7-methoxy-benzopyran derivatives due to its high resolution and sensitivity. chemicalbook.com Reversed-phase (RP) HPLC is the most common mode used for these compounds. libretexts.orgresearchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The mobile phase is a more polar mixture, commonly consisting of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. libretexts.orgresearchgate.netfoodb.ca The separation principle relies on the partitioning of the analyte between the stationary and mobile phases. Less polar compounds like 7-methoxy-benzopyrans interact more strongly with the C18 stationary phase and thus elute later than more polar impurities.

Detection is typically performed using a UV detector set at one of the compound's absorption maxima, such as 322 nm, providing excellent sensitivity. nanoient.org This method is not only used for assessing the purity of a sample but can also be scaled up for purification purposes. uvic.ca

Table 3: Example HPLC Method Parameters for a 7-Methoxy-Benzopyran Derivative

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 322 nm |

| Injection Volume | 10-20 µL |

Note: These are typical starting conditions and may require optimization for specific derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. reddit.com It is highly effective for the analysis of volatile and thermally stable compounds like 7-methoxy-2H-1-benzopyran. researchgate.net

In GC, the compound is vaporized and separated as it travels through a capillary column (e.g., HP-5MS) based on its boiling point and interaction with the stationary phase. ictsl.net After separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process fragments the molecule into a predictable pattern of charged ions.

The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. For 7-methoxy-2H-1-benzopyran-2-one (MW: 176.17 g/mol ), the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 176. researchgate.net A key fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to a significant fragment ion. ictsl.net

Table 4: Key Mass Fragments for 7-Methoxycoumarin in GC-MS (EI)

| m/z Ratio | Proposed Fragment Identity | Significance |

|---|---|---|

| 176 | [M]⁺ | Molecular Ion |

| 148 | [M - CO]⁺ | Loss of Carbon Monoxide |

| 133 | [M - CO - CH₃]⁺ | Loss of CO and a Methyl Radical |

Source: Data interpreted from NIST Chemistry WebBook and general coumarin fragmentation patterns. researchgate.netictsl.net

GC-MS is used for both qualitative identification (by matching the mass spectrum to a library) and quantitative analysis, making it invaluable in metabolomics, environmental analysis, and quality control.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions and for the preliminary screening of separation conditions for column chromatography. researchgate.net The stationary phase is typically a thin layer of silica gel or alumina (B75360) coated on a plate. bjbms.org

A small spot of the sample is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent system (mobile phase). The mobile phase ascends the plate via capillary action, separating the components of the sample based on their differential partitioning between the polar stationary phase and the less polar mobile phase.

For compounds like 7-methoxy-benzopyrans, common mobile phases are mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). The ratio is adjusted to achieve optimal separation. reddit.com For instance, a system of petroleum ether-ethyl acetate (96:4) has been used in the purification of related compounds. Visualization is often achieved by observing the plate under UV light (at 254 nm or 366 nm), where conjugated compounds like benzopyrans appear as dark or fluorescent spots.

The position of a spot is quantified by its Retardation factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. researchgate.net While Rf values are highly dependent on experimental conditions, they are excellent for comparing compounds on the same plate.

When pure 7-methoxy-2H-1-benzopyran is required in larger quantities for further study, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger sample loads.

Preparative column chromatography is a common method. In this technique, a glass column is packed with a stationary phase like silica gel. The crude sample is loaded at the top, and a solvent system, often determined by prior TLC analysis, is passed through the column. Fractions are collected as they elute and are analyzed (e.g., by TLC) to identify and combine those containing the pure compound. For a related benzopyran, a silica gel column using a petroleum ether-ethyl acetate mixture as the eluant was effective.

For higher resolution and purity, preparative HPLC (Prep-HPLC) is the method of choice. It uses the same column chemistries and mobile phases as analytical HPLC but with larger columns and higher flow rates to accommodate gram-scale separations. The scalability of analytical HPLC methods makes it a straightforward transition to isolate the target compound with high purity. libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture

Detailed research findings from the X-ray diffraction analysis of 7-Hydroxy-6-methoxy-2H-chromen-2-one reveal a largely planar molecular structure. nih.gov The chromenone ring system is nearly flat, and the attached methoxy group shows only a slight deviation from this plane. This planarity is a key feature of the molecule's architecture.

In the crystal lattice, the molecules are organized through a network of intermolecular hydrogen bonds. Specifically, O—H···O and C—H···O interactions link adjacent molecules, forming chains that extend into two-dimensional planes. nih.gov This demonstrates how non-covalent forces dictate the supramolecular assembly in the solid state.

The crystallographic parameters for 7-Hydroxy-6-methoxy-2H-chromen-2-one are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 7.0771 (2) |

| b (Å) | 17.3485 (4) |

| c (Å) | 6.9672 (2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 855.41 (4) |

| Z | 4 |

| Temperature (K) | 100 |

The data presented for this derivative underscores the utility of X-ray crystallography in elucidating the precise molecular geometry and packing motifs, which are fundamental to understanding the material's properties.

Computational Chemistry and Theoretical Studies of 2h 1 Benzopyran, 7 Methoxy Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2H-1-Benzopyran, 7-methoxy-. These calculations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of 2H-1-Benzopyran, 7-methoxy-. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. A smaller energy gap generally suggests higher reactivity.

The charge distribution within the molecule, influenced by the electron-donating methoxy (B1213986) group at the 7-position, can be calculated to identify electrophilic and nucleophilic sites. This information is vital for predicting how the molecule will interact with other chemical species. For instance, the oxygen atoms of the pyranone ring and the methoxy group are expected to have a higher electron density, making them potential sites for electrophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structural elucidation and characterization.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of 2H-1-Benzopyran, 7-methoxy-. These predictions are based on the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing calculated shifts with experimental data helps in the definitive assignment of spectral signals. Methods for predicting proton chemical shifts often involve considering the conformational characteristics of the compound. liverpool.ac.uk

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. For 2H-1-Benzopyran, 7-methoxy-, these calculations can predict the wavelength of maximum absorption (λmax), which corresponds to electronic transitions between molecular orbitals. The accuracy of these predictions can be improved by considering solvent effects. beilstein-journals.org Experimental UV/Visible spectrum data for 2H-1-Benzopyran-2-one, 7-methoxy- is available in the NIST Chemistry WebBook. nist.govnist.gov

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 1H NMR Chemical Shifts | Dependent on computational method and basis set | Specific shifts for each proton |

| 13C NMR Chemical Shifts | Dependent on computational method and basis set | Specific shifts for each carbon |

| UV-Vis λmax | Dependent on computational method and solvent model | Available in databases |

Molecular Modeling for Ligand-Target Interactions (excluding biological outcomes)

Molecular modeling techniques, such as molecular docking, are employed to study the non-covalent interactions between 2H-1-Benzopyran, 7-methoxy- and various chemical probes or targets. These studies provide insights into the binding modes and affinities without considering the biological consequences.

Computational Assessment of Binding Affinities for Chemical Probes

Molecular docking simulations can predict the binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), of 2H-1-Benzopyran, 7-methoxy- to a specific binding site of a target molecule. These calculations consider various interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. For example, studies on benzopyran-based compounds have explored their binding affinities with specific proteins, revealing key interactions with amino acid residues. nih.gov The benzopyran moiety often engages in favorable hydrophobic interactions. nih.gov

| Chemical Probe/Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Protein Kinase (example) | Varies based on specific kinase | Ile, Leu, Ser |

| Cyclooxygenase (example) | Varies based on specific isozyme | Arg, Tyr, Ser |

Quantitative Structure-Property Relationship (QSPR) Analysis

QSPR is a computational method that aims to establish a mathematical relationship between the structural features of a molecule and its chemical properties.

Correlation of Structural Descriptors with Chemical Reactivity

In the context of 2H-1-Benzopyran, 7-methoxy-, QSPR studies can be used to correlate its structural descriptors with its chemical reactivity. rsc.org These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), topological (e.g., molecular connectivity indices), or geometric (e.g., molecular surface area). By developing a QSPR model, it becomes possible to predict the reactivity of other related benzopyran derivatives without the need for extensive experimental or computational studies. This approach is based on the principle that the properties of a chemical compound are determined by its structure. nih.gov

| Structural Descriptor | Correlation with Reactivity |

| HOMO Energy | Positive correlation with nucleophilicity |

| LUMO Energy | Negative correlation with electrophilicity |

| Dipole Moment | Influences interactions in polar reactions |

Relationship between Molecular Structure and Spectroscopic Signatures

A thorough computational analysis would typically involve the use of methods like Density Functional Theory (DFT) to predict vibrational frequencies. This data is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the theoretical spectrum, researchers can assign specific vibrational modes to observed spectral peaks, confirming the molecular structure. At present, specific studies detailing these theoretical spectroscopic calculations for 2H-1-Benzopyran, 7-methoxy- are not readily found.

Computational Simulation of Reaction Mechanisms

Computational simulations are invaluable for elucidating the step-by-step pathways of chemical reactions. These studies can map out transition states and calculate activation energies, providing a deeper understanding of reaction kinetics and thermodynamics. While 7-methoxy-2H-chromene has been mentioned as a reactant in the synthesis of other molecules, with plausible reaction mechanisms suggested based on DFT studies, detailed computational simulations of its reaction mechanisms are not extensively published. acs.org

Systematic Structural Modifications and Derived Chemical Entities from 2h 1 Benzopyran, 7 Methoxy

Modification of the 7-Methoxy Group and its Influence on Chemical Behavior

The 7-methoxy group is a key determinant of the chemical reactivity and properties of the 2H-1-benzopyran ring system. Modifications at this position, such as demethylation to a hydroxyl group or conversion to other alkoxy or aryloxy moieties, significantly influence the electron density distribution within the aromatic ring and the pyranone nucleus. For instance, the presence of a 7-hydroxyl group, as seen in 7-hydroxy-3-phenyl-2H-1-benzopyran-2-one, can alter the molecule's acidity and potential for hydrogen bonding compared to its 7-methoxy counterpart. semanticscholar.org

Impact of Substituents at Other Positions (C-2, C-3, C-4, C-6, C-8) on Chemical Properties

Substituents at various other positions on the 2H-1-benzopyran ring system profoundly affect the molecule's chemical properties. The nature of these substituents, whether electron-donating or electron-withdrawing, dictates the reactivity of the heterocyclic ring. ucsb.edu

At C-2 and C-3: The introduction of substituents at the C-2 and C-3 positions of the pyran ring can lead to a wide range of derivatives with distinct chemical characteristics. For instance, the synthesis of 3,4-disubstituted 2H-benzopyrans via electrophilic cyclization demonstrates that various functional groups, including methoxy (B1213986), can be tolerated on the aromatic ring while modifying the pyran portion of the molecule. nih.gov The presence of a phenyl group at C-3 and a basic ether side chain at C-7 has been shown to be a synthetically accessible modification. semanticscholar.org

At C-4: Modifications at the C-4 position are also crucial. For example, the synthesis of 4-(isopropoxymethyl)-7-methoxy-2H-chromen-2-one introduces a bulky ether linkage at this position, which can influence its steric and electronic properties. chemsynthesis.com

At C-6 and C-8: Substituents at the C-6 and C-8 positions of the benzene (B151609) ring also play a significant role. The synthesis of 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-2H-1-benzopyran-2-one introduces a complex, chiral side chain at the C-6 position, drastically altering the molecule's polarity and potential for stereospecific interactions. medchemexpress.com Similarly, the introduction of an amino-propyl group at the C-8 position in 7-methoxy-2H-chromen-2-one derivatives has been achieved through reductive amination, leading to new chemical entities. researchgate.net

Table 1: Impact of Substituents on the Chemical Properties of 2H-1-Benzopyran, 7-methoxy- Derivatives

| Position of Substitution | Substituent | Resulting Compound | Observed Influence on Chemical Properties | Reference |

|---|---|---|---|---|

| C-2 | 4-methoxyphenyl | 7-methoxy-2-(4-methoxyphenyl)-2H-chromene | Creates a flavene structure with specific electronic and steric properties. | nih.gov |

| C-3 | Carboxylic acid | 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Introduces an acidic functional group, making the compound useful as a fluorescent label for peptides. | |

| C-4 | Isopropoxymethyl | 4-(isopropoxymethyl)-7-methoxy-2H-chromen-2-one | Adds a bulky, flexible ether group, potentially influencing solubility and steric interactions. | chemsynthesis.com |

| C-6 | (1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl | 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-2H-1-benzopyran-2-one | Introduces a chiral, polar side chain, increasing the potential for specific biological interactions and altering physical properties. | medchemexpress.com |

| C-8 | 2-aminopropyl | 8-(2-aminopropyl)-7-methoxy-2H-chromen-2-one | Adds a basic amino group, which can be further derivatized and influences the acid-base properties of the molecule. | researchgate.net |

Synthesis and Chemical Characterization of Novel Benzopyran Hybrid Compounds

The 2H-1-benzopyran, 7-methoxy- scaffold has been utilized in the synthesis of novel hybrid compounds, where it is fused or linked to other chemical moieties to create molecules with unique properties.

One such example is the synthesis of benzopyran-4-one-isoxazole hybrids. In this process, 7-methoxy-4-oxo-4H-1-benzopyran-3-carboxaldehyde serves as a key intermediate. nih.gov This aldehyde undergoes reaction with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then chlorinated and subsequently cyclized with an alkene to yield the isoxazole-benzopyran hybrid. The 7-methoxy group in these hybrids influences the electron density of the benzopyran ring system. nih.gov

Another approach involves the creation of benzopyran-phenylpropanoid hybrids. These are synthesized via a Matsuda–Heck-arylation followed by an allylic oxidation. acs.org The presence of a methoxymethoxy (OMOM) substituent at the C7 position has been found to direct the regioselectivity of the β-hydride elimination step during the Heck reaction. acs.org

The chemical characterization of these novel hybrids involves a suite of spectroscopic techniques. For instance, the structures of synthesized coumarin (B35378) derivatives are typically confirmed using 1H NMR and FTIR spectral analysis. In the 1H NMR spectrum of 4,5,7-trimethyl-2H-1-benzopyran-2-one, for example, the chemical shifts of the protons provide clear evidence for the substitution pattern. Similarly, IR spectroscopy can confirm the presence of key functional groups such as C=O and C-O bonds.

Investigation of Regioisomeric and Stereoisomeric Forms and Their Chemical Distinctions

The synthesis of substituted 2H-1-benzopyran, 7-methoxy- derivatives can lead to the formation of regioisomers and stereoisomers, each with distinct chemical and physical properties.

Regioisomerism is a significant consideration in the synthesis of these compounds. For example, during the N-methylation of a pyrazolopyridine derivative, two regioisomeric products were obtained and successfully separated, with their structures elucidated by 1H NMR. mdpi.com The position of substitution on the benzopyran ring itself can lead to different regioisomers with varying properties. For instance, the synthesis of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives demonstrates the selective functionalization of one position over others. researchgate.net

Stereoisomerism arises when chiral centers are present in the molecule. The introduction of a substituent at the C-2 position of the 2H-chromene ring, for instance, can create a stereocenter. The synthesis of 7-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile would result in a racemic mixture unless a stereoselective synthesis is employed. The distinct spatial arrangement of atoms in different stereoisomers can lead to significant differences in their chemical reactivity and interactions with other chiral molecules.

The chemical distinctions between isomers are often subtle but can be elucidated through detailed spectroscopic analysis and, in some cases, X-ray crystallography. For example, the precise geometry and planarity of 7-hydroxy-6-methoxy-2H-chromen-2-one were confirmed by X-ray analysis, revealing a nearly planar molecule. nih.gov

Role in Natural Products Chemistry and Biosynthetic Investigations

Occurrence and Distribution in Botanical Sources

Herniarin is distributed across a wide range of plant species. It is frequently found in the Asteraceae (daisy), Lamiaceae (mint), and Rutaceae (rue) families, among others. The compound is often localized in specific plant tissues, such as flowers, leaves, stems, and roots, where it may play a role in the plant's defense mechanisms. Its presence is not uniform and can vary based on species, geographical location, and environmental conditions.

Key botanical sources identified as containing 7-methoxy-2H-1-benzopyran are detailed below.

| Scientific Name | Common Name | Family | Plant Part(s) |

|---|---|---|---|

| Matricaria chamomilla | German Chamomile | Asteraceae | Flowers tandfonline.com |

| Herniaria glabra | Rupturewort | Caryophyllaceae | Whole Plant wikipedia.org |

| Ayapana triplinervis | Ayapana | Asteraceae | Leaves wikipedia.org |

| Lavandula angustifolia | Lavender | Lamiaceae | - phytojournal.comnih.gov |

| Equisetum debile | Delicate Horsetail | Equisetaceae | Whole Plant |

| Prunus mahaleb | Mahaleb Cherry | Rosaceae | - wikipedia.org |

| Artemisia dracunculus | Tarragon | Asteraceae | Leaves, Shoots thegoodscentscompany.com |

Proposed Biosynthetic Pathways for 7-Methoxybenzopyran Derivatives

The biosynthesis of 7-methoxy-2H-1-benzopyran is a multi-step process originating from the shikimate pathway, a core metabolic route in plants and microorganisms for the production of aromatic amino acids. nih.govwikipedia.orgfrontiersin.org

The proposed biosynthetic sequence is as follows:

Formation of Phenylpropanoid Precursors: The pathway begins with the aromatic amino acid L-phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. phytojournal.com

Hydroxylation Steps: Cinnamic acid undergoes a series of position-specific hydroxylations. First, cinnamate-4-hydroxylase (C4H) converts cinnamic acid to p-coumaric acid (4-hydroxycinnamic acid). phytojournal.com Subsequently, p-coumaric acid is hydroxylated at the ortho- position (C2) by cinnamate/coumarate 2-hydroxylase (C2'H) to yield 2,4-dihydroxycinnamic acid. wikipedia.org

Lactonization: The 2-hydroxy group of the cinnamic acid derivative attacks the carboxylic acid group, leading to the formation of a lactone ring. This process is preceded by a crucial trans-cis isomerization of the double bond in the side chain, which brings the functional groups into proximity for cyclization. This cyclization step forms the core coumarin (B35378) structure, resulting in the compound umbelliferone (B1683723) (7-hydroxy-2H-1-benzopyran). wikipedia.orgresearchgate.net

Methylation: The final step in the biosynthesis of herniarin is the specific methylation of the 7-hydroxyl group of umbelliferone. An O-methyltransferase enzyme utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM), to transfer a methyl group to the hydroxyl moiety, yielding 7-methoxy-2H-1-benzopyran. wikipedia.org

This pathway highlights a common strategy in natural product biosynthesis where a core scaffold (umbelliferone) is generated and subsequently modified by decorating enzymes (methyltransferases) to produce a diversity of related compounds.

Methodologies for Isolation and Chemical Characterization from Natural Extracts

The isolation and structural elucidation of 7-methoxy-2H-1-benzopyran from plant material involve a sequence of extraction and purification techniques, followed by spectroscopic analysis for definitive characterization. nih.gov

Extraction: The initial step involves the extraction of the compound from dried and powdered plant material. This is typically achieved using organic solvents of varying polarities. Maceration or Soxhlet extraction with solvents like ethanol (B145695), methanol (B129727), or chloroform (B151607) is commonly employed to create a crude extract containing a mixture of phytochemicals, including herniarin.

Isolation and Purification: The crude extract is subjected to various chromatographic techniques to isolate the target compound.

Liquid-Liquid Partitioning: The crude extract may first be partitioned between immiscible solvents (e.g., hexane (B92381), chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their differential solubility and polarity.

Column Chromatography (CC): This is a primary method for purification. The concentrated, bioactive fraction (e.g., the chloroform-soluble portion) is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A mobile phase, consisting of a solvent or a gradient mixture of solvents (e.g., hexane-ethyl acetate), is passed through the column. Compounds separate based on their affinity for the stationary and mobile phases, allowing for the collection of fractions enriched with herniarin.

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to assess the purity of the isolated fractions. The compound is visualized on the TLC plate, often under UV light, due to its fluorescent nature.

Recrystallization: The final step in purification often involves recrystallizing the isolated compound from a suitable solvent (e.g., methanol) to obtain pure, needle-like crystals.

Chemical Characterization: Once a pure compound is isolated, its structure is confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence and position of the methoxy (B1213986) group, the aromatic protons, and the pyrone ring protons.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) determine the precise molecular weight and fragmentation pattern of the compound, confirming its elemental formula (C₁₀H₈O₃).

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present, such as the characteristic lactone carbonyl (C=O) stretch and C-O-C ether linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique reveals the electronic absorption properties of the conjugated system within the benzopyranone core. nist.gov

Chemical Applications and Contributions to Advanced Materials Science

Utilization as Synthetic Intermediates and Building Blocks in Organic Synthesis

The benzopyran ring system, particularly with methoxy (B1213986) substitution, is a privileged structure in organic synthesis, forming the core of numerous natural products and synthetic compounds. 7-Methoxy-2H-1-benzopyran and its derivatives are versatile intermediates for constructing more elaborate molecular architectures.

One of the key applications is in the synthesis of heterocyclic compounds. For instance, derivatives like 3-bromo-7-methoxycoumarin can undergo rearrangement under alkaline conditions to yield different heterocyclic structures, such as 6-methoxy-benzofuran-2-carboxylic acid. This reactivity highlights its role as a precursor that can be chemically manipulated to access diverse molecular frameworks.

Furthermore, the 2,2-dimethyl-2H-chromene variant of this structure is a foundational component in the synthesis of inhibitors for biological targets like the hypoxia-inducible factor-1 (HIF-1) pathway. The benzopyran moiety is often the starting point, which is then functionalized to create potent and selective modulators of cellular processes. Its utility is also evident in combinatorial chemistry, where the 2H-benzopyran core is used to generate large libraries of drug-like molecules for high-throughput screening.

The synthesis of various substituted benzopyrans is well-documented, employing reactions such as the Pechmann, Perkin, Knoevenagel, and Wittig reactions to build the core coumarin (B35378) structure. These methods allow chemists to introduce a wide range of functional groups onto the benzopyran scaffold, tailoring its properties for specific applications.

Table 1: Examples of Compounds Synthesized from 7-Methoxy-2H-1-Benzopyran Derivatives

| Starting Material Derivative | Reaction Type | Product Class | Application |

|---|---|---|---|

| 3-Bromo-7-methoxycoumarin | Rearrangement | Benzofurans | Heterocyclic Synthesis |

| 2,2-Dimethyl-2H-chromene | Multi-step Synthesis | HIF-1 Inhibitors | Medicinal Chemistry |

| Substituted Phenols & Beta-keto esters | Pechmann Condensation | Coumarins | Diverse Applications |

Applications in the Development of Advanced Materials

The inherent optical properties of the 7-methoxy-2H-1-benzopyran structure make it a valuable component in materials science, particularly in photonics and electronics. The coumarin core is strongly fluorescent, a characteristic that is exploited in the creation of dyes, sensors, and optical brightening agents.

Derivatives such as 7-Methoxycoumarin-4-acetic acid exhibit distinct absorption and fluorescence emission spectra, with a quantum yield of 0.18 in methanol (B129727). This fluorescence is sensitive to the local environment, making these compounds suitable as probes in materials science and biology.

A significant application lies in the field of photo-responsive materials. Single crystals of 7-methoxycoumarin (B196161) demonstrate remarkable photo-actuated behavior. rsc.org Upon irradiation with UV light, the crystals undergo photodimerization, which induces topographical surface changes and can cause the crystals to bend or leap—a phenomenon known as the photosalient effect. rsc.org This property positions 7-methoxycoumarin as a candidate for the development of advanced materials like photo-actuators, soft robots, and light-controlled mechanical devices. rsc.org

The versatility of coumarin derivatives extends to their use as photosensitizers in polymerization processes and as components in liquid crystalline and electro-optic materials. uthm.edu.my Furthermore, nanotechnology has utilized the properties of herniarin (another name for 7-methoxy-2H-1-benzopyran-2-one) by incorporating it into graphene oxide nanoparticles. nih.gov These nanomaterials leverage the unique electrical, thermal, and mechanical properties of graphene to create novel drug delivery systems or advanced composite materials. nih.gov

Table 2: Optical and Physical Properties of 7-Methoxycoumarin Derivatives

| Derivative | Property | Value/Observation | Potential Application |

|---|---|---|---|

| 7-Methoxycoumarin-4-acetic acid | Molar Extinction Coefficient | 11,820 cm⁻¹/M at 323.8 nm | Fluorescent Dyes, Probes |

| 7-Methoxycoumarin-4-acetic acid | Fluorescence Quantum Yield | 0.18 (in Methanol) | Optical Materials |

| 7-Methoxycoumarin-3-carboxylic acid | Excitation/Emission Peaks | 355 nm / 405 nm aatbio.com | Fluorescent Labels |

Role in Agrochemical Research

In the field of agrochemical research, the 7-methoxy-2H-1-benzopyran skeleton is the basis for certain classes of insecticides. A notable example is its role as a precursor in the synthesis of precocenes. Precocenes are naturally occurring compounds that act as insect anti-juvenile hormones. By interfering with the hormonal regulation of insect development, they can induce premature metamorphosis or sterilization, making them effective agents for insect control.

The synthesis of precocene I epoxide, a reactive intermediate responsible for the biological activity of precocene I, starts from a 2,2-dimethyl-7-methoxy-2H-1-benzopyran structure. This demonstrates the direct application of this chemical scaffold in creating compounds with specific and valuable agrochemical properties. The focus in this area is on the efficient chemical synthesis of these active molecules and studying their structure-activity relationships to develop more potent and selective pest control agents.

Design and Synthesis of Chemical Probes and Analytical Tools

The fluorescent nature of the 7-methoxy-2H-1-benzopyran-2-one core makes it an excellent platform for the design and synthesis of chemical probes and analytical tools. These probes are instrumental in biological and chemical research for visualizing, tracking, and quantifying molecules and processes.

Derivatives of 7-methoxycoumarin are incorporated into larger molecules to act as fluorescent reporters. For example, they have been used to create fluorescence-labeled analogs of bioactive molecules to study their interactions with biological targets like chemokine receptors. In these probes, the coumarin moiety provides the necessary signal for detection by fluorescence microscopy or spectroscopy.

Moreover, the 7-methoxy-2H-1-benzopyran-2-one structure has been functionalized and incorporated into the design of inhibitors for specific enzymes, such as human Galectin-3. In such cases, the benzopyran derivative serves as a molecular scaffold that can be modified to achieve high binding affinity and selectivity, allowing it to probe the function and structure of its target protein. These tools are crucial for understanding disease mechanisms and for the development of new therapeutic agents.

Q & A

Q. Key Parameters :

| Method | Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|---|

| DBU-catalyzed | THF, 0.1 eq DBU | Reflux | 60–85% |

| NBS bromination | CCl4, AIBN | Reflux | 70–90% |

[Basic] How should 7-methoxy-2H-1-benzopyran derivatives be handled safely in the laboratory?

Answer :

Refer to GHS classifications ():

- Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), respiratory irritation (Category 3).

- Safety Protocols :

[Basic] What spectroscopic techniques are recommended for structural confirmation?

Q. Answer :

- 1H NMR : Key peaks for 7-methoxy derivatives include aromatic protons (δ 6.2–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). For example, 7-hydroxy-4-methyl-2H-1-benzopyran-2-one shows O-H stretches at 3483 cm⁻¹ (IR) and C=O at 1665 cm⁻¹ .

- X-ray Crystallography : Resolves regiochemistry (e.g., anti-configuration in 3h ) .

- Cross-Validation : Compare experimental data with NIST or CRC Handbook values (e.g., molecular weight: 176.17 g/mol ).

[Advanced] How can reaction yields be optimized in the synthesis of 7-methoxy-2H-1-benzopyran derivatives?

Q. Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve DBU-catalyzed reaction rates versus non-polar alternatives .

- Catalyst Loading : DBU at 10 mol% balances cost and efficiency. Higher concentrations (>20 mol%) may reduce selectivity.

- Temperature Control : Reflux conditions (70–80°C) enhance allenic ketone reactivity but require careful monitoring to avoid side products .

[Advanced] How to resolve discrepancies in reported solubility or logP values?

Q. Answer :

- Experimental vs. Calculated : Use McGowan (mcvol) and Crippen (logP) methods to validate computational predictions. For example, Scopoletin (7-hydroxy-6-methoxy derivative) has logP = 1.507 (Crippen) vs. experimental logP = 1.8 .